molecular formula C16H15ClN2O2 B4014390 N-(4-chlorophenyl)-N'-(1-phenylethyl)ethanediamide

N-(4-chlorophenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4014390
M. Wt: 302.75 g/mol
InChI Key: NKABARWKGQQLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions including chlorination, condensation, and hydrolysis processes. For instance, a related compound was synthesized through a method involving chlorination and condensation reaction, demonstrating the complexity and the necessity of precise conditions for the successful synthesis of such compounds. The yields reported for these synthesis methods can reach up to 75.2%, indicating a relatively efficient process suitable for large-scale industrial production (Lan-xiang, 2011).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, NMR, and IR spectroscopy to elucidate the configuration and conformation of the compound. For related compounds, structures have been determined, showing configurations that might be similar to N-(4-chlorophenyl)-N'-(1-phenylethyl)ethanediamide, illustrating the importance of structural analysis in understanding the chemical behavior and reactivity of these molecules.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are closely related to their molecular structure. For example, the presence of specific functional groups can dictate the compound's reactivity towards various chemical agents, influence its catalytic activity, and determine its role in synthetic pathways. Studies on related compounds highlight their potential catalytic activity and ability to participate in asymmetric synthesis, which could be pertinent for the compound as well (Jeonghoon Song et al., 1999).

properties

IUPAC Name

N-(4-chlorophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(12-5-3-2-4-6-12)18-15(20)16(21)19-14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKABARWKGQQLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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